molecular formula C28H46O13S6 B1360200 Dipentaerythritol hexakis(3-mercaptopropionate) CAS No. 25359-71-1

Dipentaerythritol hexakis(3-mercaptopropionate)

Cat. No. B1360200
CAS RN: 25359-71-1
M. Wt: 783.1 g/mol
InChI Key: YAAUVJUJVBJRSQ-UHFFFAOYSA-N
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Description

Dipentaerythritol hexakis(3-mercaptopropionate) is an organic compound with the CAS number 25359-71-11. It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes, and in pharmaceutical and chemical production processes21.



Synthesis Analysis

Unfortunately, the exact synthesis process for Dipentaerythritol hexakis(3-mercaptopropionate) is not readily available from the search results.



Molecular Structure Analysis

The molecular formula of Dipentaerythritol hexakis(3-mercaptopropionate) is C28H46O13S61. It has a molecular weight of 783.022.



Chemical Reactions Analysis

The specific chemical reactions involving Dipentaerythritol hexakis(3-mercaptopropionate) are not provided in the search results.



Physical And Chemical Properties Analysis

Dipentaerythritol hexakis(3-mercaptopropionate) is a liquid at 20°C3. It has a specific gravity of 1.293 and a refractive index of 1.533. It is practically insoluble in water but soluble in acetone and ethanol3.


Scientific Research Applications

1. Porous Polymer Particle Fabrication

  • Application : DiPETMP is used in the fast and facile preparation of porous polymer particles via thiol–ene suspension photopolymerization. This method is significant for its high efficiency and ability to control particle size, pore diameters, and morphology.
  • Research Insight : The conversion of monomers can reach 80% within 15 seconds of irradiation, showcasing the method's rapid processing capability. By adjusting the amount of linear polymer porogen, the properties of the porous particles can be tailored to specific needs (Tan et al., 2014).

2. Crosslinked Gels with Disulfide Bonds

3. Enhancement of Biodegradable Hydrogels

  • Application : In the field of tissue engineering, DiPETMP is mixed with polyethylene glycol dimethacrylate (PEGDMA) to enhance the biodegradability of PEG-based hydrogels. This is crucial for applications like drug delivery and structural scaffolds.
  • Research Insight : DiPETMP significantly improves the degradation rates of PEGDMA hydrogels, making them more suitable for biomedical applications. The study also investigated the wettability, compressive and tensile strength, and thermal properties of the copolymerized samples (Burke et al., 2019).

Safety And Hazards

Future Directions

The future directions for the use and study of Dipentaerythritol hexakis(3-mercaptopropionate) are not specified in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific resources or perform further research.


properties

IUPAC Name

[3-(3-sulfanylpropanoyloxy)-2-[[3-(3-sulfanylpropanoyloxy)-2,2-bis(3-sulfanylpropanoyloxymethyl)propoxy]methyl]-2-(3-sulfanylpropanoyloxymethyl)propyl] 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O13S6/c29-21(1-7-42)36-15-27(16-37-22(30)2-8-43,17-38-23(31)3-9-44)13-35-14-28(18-39-24(32)4-10-45,19-40-25(33)5-11-46)20-41-26(34)6-12-47/h42-47H,1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAUVJUJVBJRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(=O)OCC(COCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O13S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948202
Record name 2-[(3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propoxy)methyl]-2-{[(3-sulfanylpropanoyl)oxy]methyl}propane-1,3-diyl bis(3-sulfanylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

783.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipentaerythritol hexakis(3-mercaptopropionate)

CAS RN

25359-71-1
Record name 1,1′-[2-[[3-(3-Mercapto-1-oxopropoxy)-2,2-bis[(3-mercapto-1-oxopropoxy)methyl]propoxy]methyl]-2-[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] bis(3-mercaptopropanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25359-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((3-(3-Mercapto-1-oxopropoxy)-2,2-bis((3-mercapto-1-oxopropoxy)methyl)propoxy)methyl)-2-((3-mercapto-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-mercaptopropionate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025359711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propoxy)methyl]-2-{[(3-sulfanylpropanoyl)oxy]methyl}propane-1,3-diyl bis(3-sulfanylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[3-(3-mercapto-1-oxopropoxy)-2,2-bis[(3-mercapto-1-oxopropoxy)methyl]propoxy]methyl]-2-[(3-mercapto-1-oxopropoxy)methyl]propane-1,3-diyl bis[3-mercaptopropionate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
M Ionescu, A Garcia-Comer, T Spidel… - Journal of …, 2023 - westmont.edu
ONE STEP SYNTHESIS OF HIGHLY FUNCTIONAL POLYOLS BY PHOTOCHEMICAL THIOL-ENE “CLICK” CHEMISTRY Page 1 Journal of Undergraduate Chemistry Research, 2023, …
Number of citations: 0 www.westmont.edu
J Tan, C Li, J Zhou, C Yin, B Zhang, J Gu, Q Zhang - Rsc Advances, 2014 - pubs.rsc.org
A fast and facile method of preparing porous polymer particles via thiol–ene suspension photopolymerization was studied. The porous particles were fabricated by adding the porogen …
Number of citations: 58 pubs.rsc.org
Y Hara, K Yoshida, K Ahmed, A Khosla… - Electrochemical …, 2018 - iopscience.iop.org
The polymer gel is composed of polymeric chains which are crosslinked in a three-dimensional (3D) network structure and liquid which is widely applied to tissue engineering, medical …
Number of citations: 0 iopscience.iop.org
Y Yang, Y Huang, Z Wu, R Shi, Z Chen, G Ruan - Analytica Chimica Acta, 2022 - Elsevier
In this work, a porous capillary monolithic column was simply prepared by in situ thiol-alkyne click polymerization of dipentaerythritol hexakis (3-mercaptopropionate) and dimethyl …
Number of citations: 6 www.sciencedirect.com
Y Liu, K Fu, J Liu, Y Tian, H Zhang, R Wang… - Applied Surface …, 2019 - Elsevier
Biomimetic superhydrophobic coatings have attracted significant attention from academia and industry. However, superhydrophobic surfaces become vulnerable and lose water-…
Number of citations: 54 www.sciencedirect.com
H Sajjad, LM Lillie, CM Lau, CJ Ellison… - Polymer …, 2021 - pubs.rsc.org
The development of tunable and degradable crosslinked-polyanhydride networks from renewably derived itaconic anhydrides and multifunctional thiols is presented. Itaconic acid was …
Number of citations: 10 pubs.rsc.org
NA Cortez-Lemus… - Australian Journal of …, 2017 - CSIRO Publishing
Star-shaped poly(N-vinylcaprolactam)-block-poly(ethylhexylacrylate)-block-polyethylene glycol (PNVCL-b-PEHA-b-PEG) triblock copolymers and star-shaped poly(N-vinylcaprolactam)-…
Number of citations: 4 www.publish.csiro.au
D Boschmann, M Mänz, AC Pöppler… - Journal of Polymer …, 2008 - Wiley Online Library
Arm-growth initiation in six-armed Z-RAFT star polymerization of styrene-d 8 was followed via the disappearance of 1 H NMR signals of the leaving group at their original position. These …
Number of citations: 40 onlinelibrary.wiley.com
J Tan, C Li, H Li, H Zhang, J Gu, B Zhang, H Zhang… - Polymer …, 2015 - pubs.rsc.org
A nucleophile-catalyzed thiol–isocyanate reaction has been exploited as an efficient route to fabricate uniform particles in a water-borne system. Droplets were generated in a simple …
Number of citations: 28 pubs.rsc.org
D Boschmann, R Edam, PJ Schoenmakers, P Vana - Polymer, 2008 - Elsevier
Reversible addition–fragmentation chain transfer (RAFT) polymerizations of styrene in bulk at 80C using tri-, tetra-, and hexafunctional trithiocarbonates, in which the active RAFT …
Number of citations: 45 www.sciencedirect.com

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